cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone

Catalog No.
S3325994
CAS No.
478261-58-4
M.F
C14H16N2O
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl...

CAS Number

478261-58-4

Product Name

cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone

IUPAC Name

cyclopropyl-(6-phenyl-4,5-dihydro-3H-pyridazin-2-yl)methanone

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C14H16N2O/c17-14(12-8-9-12)16-10-4-7-13(15-16)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2

InChI Key

CUIJWUQZLVJYRF-UHFFFAOYSA-N

SMILES

C1CC(=NN(C1)C(=O)C2CC2)C3=CC=CC=C3

Canonical SMILES

C1CC(=NN(C1)C(=O)C2CC2)C3=CC=CC=C3

Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone is an organic compound characterized by the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol. This compound features a cyclopropyl group attached to a pyridazinyl moiety, which contributes to its unique chemical properties and biological activities. Due to its structural characteristics, it has garnered significant interest in various fields of research, particularly in medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized to yield various oxidized derivatives, often utilizing agents like potassium permanganate.
  • Reduction: Reduction processes can convert the compound into its corresponding alcohol or amine forms, typically using reducing agents such as sodium borohydride.
  • Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, facilitated by various catalysts under appropriate conditions.

Common Reagents and Conditions

Reactions involving cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone generally employ common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts for substitution reactions. The specific conditions (temperature, solvent) will vary depending on the desired reaction pathway.

Research indicates that cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone exhibits notable biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in pharmacological applications. The compound's mechanism of action likely involves interaction with specific molecular targets, influencing cellular pathways related to disease processes.

Synthetic Routes

The synthesis of cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone may involve several laboratory-scale methods:

  • Cyclization Reactions: Cyclization of appropriate precursors under acidic or basic conditions can yield the pyridazinyl framework.
  • Functional Group Modifications: Introduction of the cyclopropyl group and subsequent functionalization can be achieved through established organic synthesis techniques.

Industrial Production Methods

While large-scale industrial production methods for this compound are not extensively documented, it is anticipated that optimization of laboratory methods would be necessary to ensure cost-effectiveness and high yield.

Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone has diverse applications across multiple fields:

  • Chemistry: Serves as a building block in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential therapeutic effects against various diseases.
  • Medicine: Explored for its use in drug development due to its promising biological activities.
  • Industry: Utilized in creating new materials and enhancing chemical processes.

Studies on the interactions of cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone with biological systems are ongoing. These investigations focus on understanding how the compound interacts with specific receptors or enzymes, potentially leading to modulation of their activity. Further research is essential to elucidate the detailed mechanisms underlying its biological effects.

Similar Compounds

Several compounds share structural similarities with cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone:

  • Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanol: Contains a hydroxyl group instead of a ketone group.
  • Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]amine: Features an amine group in place of the methanone moiety.

Uniqueness

Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone is distinguished by its specific structural features that confer unique chemical and biological properties. The presence of both cyclopropyl and pyridazinyl groups enhances its stability and reactivity compared to similar compounds, making it a valuable entity for research and application in medicinal chemistry.

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Dates

Last modified: 08-19-2023

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